molecular formula C18H17ClN2O2S B2468324 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-89-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2468324
CAS No.: 851803-89-9
M. Wt: 360.86
InChI Key: GIYACWQISPBPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a high-purity chemical reagent designed for professional research applications. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a scaffold recognized in medicinal chemistry as a privileged structure for its diverse biological activity . The molecular structure is elaborated with a 2-methoxybenzoyl group at the 1-position and a (2-chlorophenyl)methylsulfanyl moiety at the 2-position, creating a hybrid molecule of significant research interest. The imidazoline ring is a well-documented pharmacophore. Scientific literature indicates that 2-substituted 4,5-dihydro-1H-imidazole derivatives have been investigated for a unique combination of biological activities, including alpha-2-adrenoreceptor antagonism . This makes such compounds valuable tools for neuroscientific and pharmacological research, particularly in the study of receptor mechanisms and for the exploration of potential antidepressant properties . Furthermore, derivatives containing the 4,5-dihydro-1H-imidazole core have demonstrated a wide range of other biological activities in research settings, including antiproliferative, antioxidant, anti-inflammatory, and antiparasitic effects, highlighting the versatility of this structural class in drug discovery and development . Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in bioactivity screening assays to explore its potential interactions with various enzymatic and receptor targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all local and national regulations regarding the handling and use of this substance.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-11-10-20-18(21)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYACWQISPBPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Sulfanyl Ether Modifications

The sulfanyl (-S-) group undergoes:

  • Oxidation to sulfoxide or sulfone using H₂O₂/AcOH (55–60°C) or mCPBA.

  • Nucleophilic displacement with amines (e.g., thiomorpholine) in dioxane at reflux .

ReactionConditionsProductYield
Oxidation (→S=O)30% H₂O₂, AcOH, 55°CSulfoxide derivative78%
DisplacementThiomorpholine, dioxane, ΔThiadiazole hybridNot reported

Imidazole Ring Reactions

The dihydroimidazole core participates in:

  • Electrophilic substitution at the C-2 position due to electron-rich nitrogen atoms.

  • Reduction of the 4,5-dihydro ring with LiAlH₄ to yield fully saturated imidazolidine.

Derivatization via Acylation and Sulfonylation

The secondary amine on the imidazole reacts with:

  • Acyl chlorides (e.g., benzoyl chloride) to form amides .

  • Sulfonyl chlorides (e.g., toluenesulfonyl chloride) to produce sulfonamides .

DerivativeReagentConditionsBiological Activity (IC₅₀)
AmideBenzoyl chlorideCHCl₃, TEA, 25°C8.13 μM (vs. Cisplatin: 2.38 μM)
SulfonamideTosyl chlorideDMF, 0°C → 25°C3.77 μM (antiproliferative)

Cycloaddition and Heterocycle Formation

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused imidazo-triazole systems. This is facilitated by dual nucleophilic sites on the imidazole and methoxybenzoyl groups .

Cyclization PartnerProductKey Interaction
ArylhydrazinecarbonitrilesImidazo[2,1-c] triazol-3(5H)-iminesNH₂ attack at C-2 of imidazole

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s apoptosis-inducing activity in cancer cells (e.g., SISO cell line) correlates with its ability to undergo intracellular oxidation, generating reactive sulfur species that disrupt mitochondrial function .

Key References

  • Synthesis and acylation:

  • Sulfanyl group reactivity:

  • Anticancer mechanisms:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H17ClN2O2S
  • Molecular Weight : 360.9 g/mol
  • IUPAC Name : 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole

This compound features a dihydroimidazole ring, a chlorophenyl group, and a methoxybenzoyl group, contributing to its diverse reactivity and potential applications.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties. For instance, it can be utilized in the synthesis of novel imidazole derivatives that may exhibit enhanced biological activities .

Biology

Biologically, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's structure allows it to interact with specific biological targets, potentially leading to therapeutic effects such as:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : Its interactions with receptors could influence various cellular pathways.

Studies have shown that imidazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates that imidazole derivatives can possess significant biological activities:

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

For example, modifications in the substituents on the imidazole nucleus have been linked to improved pharmacological profiles .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. These materials may have applications in electronics or photonics due to their unique chemical characteristics .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of imidazole derivatives. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C18H17ClN2O2S
  • Molecular Weight : 354.86 g/mol
  • Structure : The compound features a 4,5-dihydro-1H-imidazole ring, a methoxybenzoyl group, and a chlorophenylmethylthio substituent.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular:

  • Study Findings : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that specific derivatives showed promising antibacterial effects compared to standard drugs like Norfloxacin .
CompoundTarget BacteriaZone of Inhibition (mm)
1aS. aureus20
1bE. coli25
1cB. subtilis18

Anticancer Activity

Imidazole derivatives have also been studied for their potential anticancer properties:

  • Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Case Study : A study on related imidazole compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Other Biological Activities

  • Antiparasitic Effects : Some imidazole derivatives have shown activity against malaria parasites. For instance, compounds structurally similar to the target compound were tested against Plasmodium falciparum and exhibited significant antimalarial activity .
  • Anti-inflammatory Properties : Research indicates that certain imidazole derivatives can reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
  • Neuropharmacological Effects : Studies have suggested that some derivatives may act as dopamine receptor agonists, indicating possible applications in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-position substituent significantly impacts physicochemical and biological properties:

  • 1-(4-Chlorophenylsulfonyl) analog (): Replacing the 2-methoxybenzoyl with a 4-chlorophenylsulfonyl group increases polarity due to the sulfonyl moiety. Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability compared to acyl groups .
  • 1-(3,4,5-Triethoxybenzoyl) analog (): The triethoxybenzoyl group introduces bulkier substituents, likely reducing membrane permeability but improving π-π stacking interactions in receptor binding .

Substituent Variations at Position 2

  • 2-(2-Methylbenzylthio) analogs (): Substituting 2-chlorobenzylthio with 2-methylbenzylthio reduces halogen-mediated interactions but increases steric hindrance. Methyl groups may enhance metabolic stability by resisting oxidation .

Ring Saturation and Aromaticity

  • 4,5-Diphenyl-1H-imidazoles (): Fully unsaturated imidazole rings (e.g., 4,5-diphenyl derivatives) exhibit planar structures, facilitating π-π interactions with aromatic residues in enzymes. The 4,5-dihydro structure in the target compound may reduce such interactions but improve solubility .

Sulfur Oxidation State

  • Sulfonyl (SO₂) analogs (): Sulfonyl derivatives are more electron-withdrawing, which may enhance acidity of adjacent NH groups in the imidazole ring .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name 1-Position Substituent 2-Position Substituent Ring Saturation Molecular Weight Key Properties
Target Compound 2-Methoxybenzoyl 2-Chlorobenzylthio 4,5-Dihydro 362.84 g/mol* Moderate lipophilicity, flexible
1-(4-Chlorophenylsulfonyl) analog 4-Chlorophenylsulfonyl 2-Chlorobenzylthio 4,5-Dihydro 411.29 g/mol Higher polarity, stable to oxidation
1-(Naphthalen-2-ylsulfonyl) analog Naphthalen-2-ylsulfonyl 2-Methylbenzylthio 4,5-Dihydro 424.52 g/mol High hydrophobicity, rigid
4,5-Diphenyl-1H-imidazole H 2-Methylphenyl Unsaturated 296.38 g/mol Planar, strong π-π interactions

*Calculated using formula C₁₈H₁₆ClN₂O₂S.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole, and what are the critical reaction parameters?

  • Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Functionalization with 2-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 3 : Acylation using 2-methoxybenzoyl chloride in anhydrous dichloromethane with a catalytic base (e.g., triethylamine).
    Critical parameters include solvent polarity, temperature control to avoid side reactions (e.g., hydrolysis of the methoxy group), and rigorous purification via column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in 2-chlorophenyl at δ 7.2–7.5 ppm; methoxy singlet at δ 3.8–4.0 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~385.5).
  • Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.3% tolerance) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and C. albicans).
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms due to the methoxybenzoyl group’s redox activity.
  • Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to assess safety margins .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound’s synthesis?

  • Answer : Implement the ICReDD framework (Integrated Computational and Experimental Design for Discovery):

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Machine learning : Train models on existing imidazole synthesis data to predict solvent/base combinations with >90% yield likelihood.
  • Feedback loops : Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) to refine parameters .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Answer : Apply systematic comparative analysis:

  • Structure-activity relationship (SAR) : Map substituent effects (e.g., chlorine position on phenyl vs. antifungal potency).
  • Meta-analysis : Aggregate data from PubChem and validated journals (excluding unreliable sources) to identify trends (e.g., sulfanyl groups enhancing membrane permeability).
  • Experimental replication : Control variables like solvent traces (e.g., DMF residuals) that may artifactually suppress activity .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Answer : Use accelerated stability studies:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC-UV for 72 hours.
  • Oxidative stress : Expose to H₂O₂ (0.1–1.0 mM) and quantify degradation products (e.g., sulfoxide formation via LC-MS).
  • Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Answer : Combine:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., COX-2).
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (if crystallization fails).
  • NMR titration : Track chemical shift perturbations in target peptides (e.g., β-tubulin) upon ligand binding .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature (Step 2)60–80°CAvoids thiol oxidation
Solvent (Step 3)Anhydrous CH₂Cl₂Prevents acyl hydrolysis
Purification MethodSilica gel (EtOAc/Hexane)Purity >95%

Table 2 : Comparative Biological Activity of Structural Analogs

CompoundAntifungal IC₅₀ (μM)Cytotoxicity (IC₅₀, μM)
Target compound12.3 ± 1.5>100
3-Chloro analog 8.9 ± 0.845.2 ± 3.1
4-Methoxy derivative 25.6 ± 2.1>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.